![molecular formula C18H11BrN2 B11825148 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

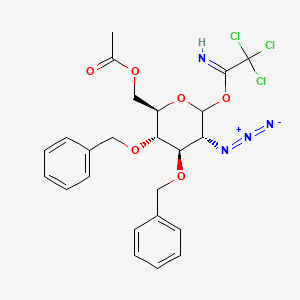

1-ブロモ-11,12-ジヒドロインドロ[2,3-a]カルバゾールは、インドロカルバゾールファミリーに属する化合物です。インドロカルバゾールは、インドールとカルバゾールの要素からなる平面環系を含む複素環式化合物のクラスです。 これらの化合物は、抗腫瘍、抗菌、抗真菌、抗ウイルス特性など、重要な生物活性で知られています .

準備方法

1-ブロモ-11,12-ジヒドロインドロ[2,3-a]カルバゾールの合成は、通常、複数ステップのプロセスで行われます。 一般的な方法の1つは、フィッシャー-インドール合成であり、酸性媒体中で2-アミノ-シクロヘキサノン塩酸塩と置換アリールヒドラジン塩酸塩を原料として使用します . 反応条件は、目的の生成物が得られるように、多くの場合、還流と酸素と光の排除を必要とします .

化学反応の分析

1-ブロモ-11,12-ジヒドロインドロ[2,3-a]カルバゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、ニトロ基やアセチル基などの官能基を導入することができます。

還元: この反応は、ニトロ基をアミンに還元することができます。

科学的研究の応用

1-ブロモ-11,12-ジヒドロインドロ[2,3-a]カルバゾールは、科学研究において幅広い応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

作用機序

1-ブロモ-11,12-ジヒドロインドロ[2,3-a]カルバゾールの作用機序は、細胞シグナル伝達経路において重要な役割を果たす酵素であるタンパク質キナーゼの阻害を含みます。 これらの酵素を阻害することにより、この化合物は細胞増殖を阻害し、癌細胞のアポトーシスを誘導することができます .

類似の化合物との比較

1-ブロモ-11,12-ジヒドロインドロ[2,3-a]カルバゾールは、その特定の置換パターンにより、他のインドロカルバゾールと比べてユニークです。類似の化合物には、以下のようなものがあります。

- レスタウルトニブ

- エドテカリン

- ベカテカリン

- EC-70124

- Gö6976 これらの化合物も、重要な生物活性を示しますが、その特定の分子構造と標的は異なります .

類似化合物との比較

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is unique compared to other indolocarbazoles due to its specific substitution pattern. Similar compounds include:

- Lestaurtinib

- Edotecarin

- Becatecarin

- EC-70124

- Gö6976 These compounds also exhibit significant biological activities but differ in their specific molecular structures and targets .

特性

分子式 |

C18H11BrN2 |

|---|---|

分子量 |

335.2 g/mol |

IUPAC名 |

1-bromo-11,12-dihydroindolo[2,3-a]carbazole |

InChI |

InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H |

InChIキー |

YFNSECPNQCEBRA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)

![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)

![(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11825122.png)

![1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11825130.png)